tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C13H26ClN3O2 and a molecular weight of 291.82 g/mol . This compound is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride can be achieved through various methods. One common approach involves the condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection leading to spontaneous amide bond formation . Another method involves reacting cyclohexanone with glycine methyl ester and trimethylsilylcyanide (TMSCN) to obtain an intermediate, which after nitrile reduction to amine, spontaneously forms the lactam ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves bulk custom synthesis and procurement .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reduction reactions often involve the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is utilized to study the effects of piperazine derivatives on biological systems .
Medicine: While not used directly in medicine, it serves as a precursor in the development of pharmaceutical compounds .
Industry: In industrial applications, it is employed in the synthesis of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis.
tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Another piperazine derivative with similar applications.
Uniqueness: tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group with a pyrrolidine and piperazine moiety makes it a valuable compound for research and development .
Properties
CAS No. |
2624138-75-4 |
---|---|
Molecular Formula |
C13H26ClN3O2 |
Molecular Weight |
291.8 |
Purity |
0 |
Origin of Product |
United States |
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